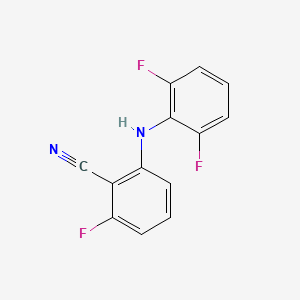
(3,5-dichlorophenyl) sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichlorophenyl) sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl) sulfamate typically involves the reaction of 3,5-dichlorophenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichlorophenol+Sulfamoyl chloride→(3,5-Dichlorophenyl) sulfamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl) sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl sulfamates, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
(3,5-Dichlorophenyl) sulfamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl) sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfamate group.
3,5-Dichlorobenzamide: Contains an amide group instead of a sulfamate group.
3,5-Dichlorophenylphosphine: Contains a phosphine group instead of a sulfamate group.
Uniqueness
(3,5-Dichlorophenyl) sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H5Cl2NO3S |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
(3,5-dichlorophenyl) sulfamate |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
PCXZXPHWGGFCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
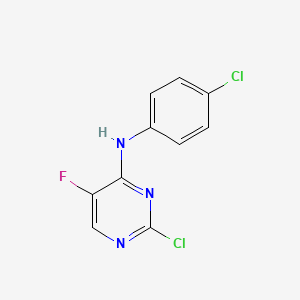
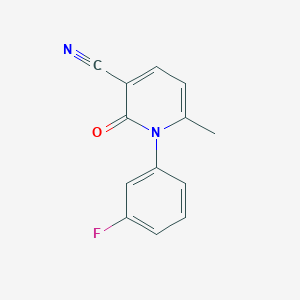
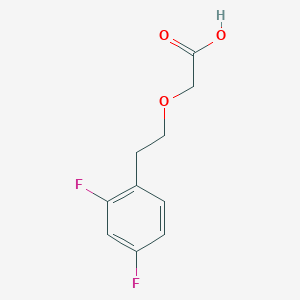
![2-Methyl-3-(p-tolyl)imidazo[1,2-a]pyrimidine](/img/structure/B8424502.png)
![7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate](/img/structure/B8424509.png)
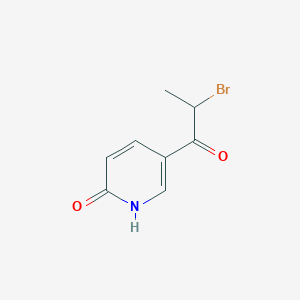

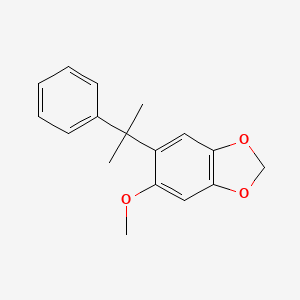
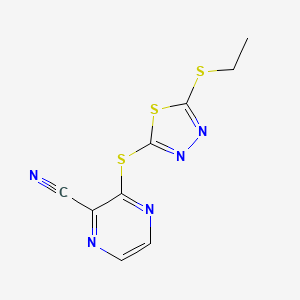
![7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8424548.png)
